molecular formula C17H14N2O4 B592621 Benzyl (2-methyl-1,3-dioxoisoindolin-4-yl)carbamate CAS No. 1787992-87-3

Benzyl (2-methyl-1,3-dioxoisoindolin-4-yl)carbamate

Cat. No.: B592621
CAS No.: 1787992-87-3
M. Wt: 310.309
InChI Key: RNEUXWUZTCXJHA-UHFFFAOYSA-N
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Description

It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.29 g/mol. This compound is of particular interest due to its unique chemical structure, which includes an isoindoline-1,3-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-methyl-1,3-dioxoisoindolin-4-yl)carbamate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further reacted with benzyl chloroformate under basic conditions to yield the final product . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-methyl-1,3-dioxoisoindolin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different functional groups attached to the benzyl moiety.

Scientific Research Applications

Benzyl (2-methyl-1,3-dioxoisoindolin-4-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl (2-methyl-1,3-dioxoisoindolin-4-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold and have similar chemical reactivity and applications.

    Indole derivatives: Indole-based compounds also exhibit a wide range of biological activities and are used in similar research fields.

Uniqueness

Benzyl (2-methyl-1,3-dioxoisoindolin-4-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

benzyl N-(2-methyl-1,3-dioxoisoindol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-19-15(20)12-8-5-9-13(14(12)16(19)21)18-17(22)23-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEUXWUZTCXJHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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